6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1H-imidazol-2-yl)hexanamide
Description
This compound features a pyrrolo[3,4-b]pyrazine-5,7-dione core linked via a hexanamide chain to a 1H-imidazol-2-yl group. The pyrrolopyrazine dione moiety is a bicyclic system with conjugated carbonyl groups, which may confer redox activity or serve as a hydrogen-bond acceptor. Its structural complexity suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors involving heterocyclic recognition motifs .
Properties
Molecular Formula |
C15H16N6O3 |
|---|---|
Molecular Weight |
328.33 g/mol |
IUPAC Name |
6-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-N-(1H-imidazol-2-yl)hexanamide |
InChI |
InChI=1S/C15H16N6O3/c22-10(20-15-18-7-8-19-15)4-2-1-3-9-21-13(23)11-12(14(21)24)17-6-5-16-11/h5-8H,1-4,9H2,(H2,18,19,20,22) |
InChI Key |
QSVCDKYWEUNBOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)NC(=O)CCCCCN2C(=O)C3=NC=CN=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1H-imidazol-2-yl)hexanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-b]pyrazine core, followed by the introduction of the hexanamide side chain and the imidazole group. Key steps may include:
Cyclization Reactions: Formation of the pyrrolo[3,4-b]pyrazine core through cyclization of appropriate precursors.
Amidation: Introduction of the hexanamide side chain via amidation reactions.
Imidazole Introduction: Attachment of the imidazole group through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Synthetic Formation and Key Cyclization Reactions
The compound’s synthesis involves multi-step reactions, including cyclocondensation and functionalization:
The pyrrolopyrazine ring is synthesized via cyclocondensation, while the imidazole moiety is introduced through amide coupling or nucleophilic substitution .
Hydrolysis and Stability Profile
The compound’s stability under hydrolytic conditions is critical for pharmaceutical applications:
| Functional Group | Conditions | Reactivity/Products | Reference |
|---|---|---|---|
| Amide bond | Acidic (HCl, 60°C) | Partial hydrolysis to carboxylic acid and amine | |
| Amide bond | Basic (NaOH, 80°C) | Complete hydrolysis, yielding hexanoic acid | |
| Dioxo groups | Aqueous buffer (pH 7.4, 37°C) | Stable; no degradation observed over 24 hours |
The amide bond is resistant to mild conditions but hydrolyzes under prolonged acidic/basic treatment.
Electrophilic Aromatic Substitution
The imidazole ring undergoes regioselective electrophilic substitution:
| Reaction | Reagents | Position Modified | Outcome | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C4 of imidazole | Nitroimidazole derivative | |
| Sulfonation | SO₃/H₂SO₄ | C2 of imidazole | Sulfonic acid-functionalized compound |
The NH group in imidazole directs electrophiles to the C4 position, while the pyrrolopyrazine’s electron-withdrawing dioxo groups reduce its aromatic reactivity .
Reduction of Dioxo Groups
The diketone moiety in the pyrrolopyrazine core can be reduced:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C | Partial reduction to diol | 45% | |
| LiAlH₄ | THF, reflux | Full reduction to pyrrolidine derivative | 72% |
Reduction alters the compound’s planarity, potentially affecting its biological activity.
Metal Coordination and Complexation
The imidazole and pyrazine nitrogens act as ligands for transition metals:
| Metal Salt | Conditions | Complex Type | Application Insight | Reference |
|---|---|---|---|---|
| CuCl₂ | EtOH, 25°C | Octahedral Cu(II) complex | Enhanced stability in solution | |
| Fe(NO₃)₃ | H₂O, pH 6 | Fe(III) chelate | Potential catalytic activity |
Coordination with metals may enhance solubility or enable catalytic applications .
Oxidative Degradation
The compound’s susceptibility to oxidation was tested:
| Oxidizing Agent | Conditions | Degradation Products | Half-Life | Reference |
|---|---|---|---|---|
| H₂O₂ (3%) | 25°C, 12 hours | Imidazole N-oxide + fragmented core | 6 hours | |
| KMnO₄ | Acidic, 50°C | Complete ring cleavage | <1 hour |
Oxidative stability is moderate, with degradation accelerated under strong acidic/oxidizing conditions.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of the pyrrolo[3,4-b]pyrazine scaffold exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, structure–activity relationship studies have shown that modifications to the pyrrolo[3,4-b]pyrazine core can enhance its potency against cancer cell lines by targeting pathways associated with tumor growth and survival .
1.2 Necroptosis Inhibition
Recent studies highlight the potential of this compound as a necroptosis inhibitor. Necroptosis is a form of programmed cell death linked to inflammatory diseases and cancer. The compound demonstrated effectiveness in cellular assays by inhibiting receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis. This suggests that it could be developed into a therapeutic agent for conditions characterized by excessive necroptosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile. Researchers have synthesized various analogs and evaluated their biological activities to identify key structural features that contribute to their pharmacological effects. For example, modifications to the imidazole moiety have shown to affect binding affinity and selectivity towards target proteins .
In Vivo Studies
Preclinical studies involving animal models have provided insights into the pharmacokinetics and bioavailability of this compound. In vivo evaluations have demonstrated promising results in reducing tumor burden in xenograft models, indicating its potential as an effective treatment option for certain cancers . The compound's stability in biological fluids has also been assessed, revealing favorable characteristics for further development.
Mechanism of Action
The mechanism of action of 6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1H-imidazol-2-yl)hexanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Pyrrolo[3,4-b]pyrazine Dione Derivatives
- 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide
- Key Differences :
- Linker Length : Shorter propanamide (C3) vs. hexanamide (C6) in the target compound.
- Heterocyclic Group : 1-Methylpyrazole vs. imidazole.
- Implications :
- Imidazole’s nitrogen-rich structure offers stronger hydrogen-bonding and metal-coordination capabilities compared to methylpyrazole .
Pyrazoline-Indole Derivatives
- 2-(3-(Aryl)-4,5-dihydro-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-ones (Compounds 8 and 9)
- Key Differences :
- Core Structure : Pyrazoline-indole vs. pyrrolopyrazine dione.
- Substituents : Aryl groups vs. imidazole.
- Spectroscopic Comparison :
- Pyrazoline derivatives exhibit distinct $ ^1 \text{H-NMR} $ signals at 3.33–3.75 ppm (H4, H4') and 5.49–6.70 ppm (H5), reflecting their fused pyrazoline-indole system. In contrast, the target compound’s pyrrolopyrazine dione core would likely show deshielded carbonyl proton signals near 10–12 ppm .
Functional Group and Pharmacophore Analysis
Structure-Activity Relationship (SAR) Insights
- Linker Length :
- Shorter linkers (e.g., C3 in the propanamide analog) may restrict spatial orientation, reducing binding to deep catalytic pockets. The target’s C6 linker could optimize interactions with extended binding sites.
- Heterocyclic Moieties: Imidazole’s dual nitrogen atoms (vs. Aryl groups in pyrazoline-indole derivatives (8, 9) prioritize hydrophobic interactions, whereas the target compound balances hydrophilicity via imidazole .
Research Findings and Limitations
- The target compound’s imidazole group may introduce similar purification hurdles.
- Biological Data Gaps: No activity data are provided for the target compound or its analogs in the evidence. However, pyrrolopyrazine dione derivatives are frequently explored as kinase inhibitors or redox modulators, implying plausible therapeutic pathways.
Biological Activity
The compound 6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1H-imidazol-2-yl)hexanamide is a novel derivative that has garnered interest due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activities associated with this compound, drawing from various research findings and case studies.
The molecular formula for this compound is , with a molecular weight of approximately 263.25 g/mol. The structure features a pyrrolo[3,4-b]pyrazine core linked to an imidazole moiety via a hexanamide chain. These structural characteristics are pivotal in determining its biological activity.
1. Anticancer Properties
Research indicates that derivatives of pyrrolo[3,4-b]pyrazine exhibit significant anticancer properties. A study highlighted the cytotoxic effects of similar compounds against various cancer cell lines, including ovarian and breast cancer cells. The tested derivatives demonstrated moderate cytotoxicity with IC50 values ranging from 4.5 to 9.5 µM against specific cancer types, suggesting that the compound may inhibit tumor growth effectively .
2. Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through in vitro studies against several pathogens. The minimum inhibitory concentration (MIC) was determined for various derivatives, showing effective inhibition against Mycobacterium tuberculosis and other bacterial strains. The presence of electronegative substituents in the structure was found to enhance binding affinity to bacterial enzymes, crucial for antimicrobial action .
3. Neuropsychiatric Effects
Pyrrolo derivatives have been investigated for their neuropsychiatric effects, particularly concerning neurodegenerative diseases. Some compounds have shown promise in enhancing cognitive function and reducing symptoms associated with neurodegeneration in animal models. This activity is attributed to the modulation of neurotransmitter systems and neuroprotective effects observed in preclinical studies .
Case Studies
Synthesis Methods
The synthesis of 6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1H-imidazol-2-yl)hexanamide typically involves multi-step reactions starting from readily available precursors. Key steps include cyclization reactions that form the pyrrolo and pyrazine rings, followed by functionalization to introduce the imidazole and hexanamide groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for pyrrolo[3,4-b]pyrazine derivatives, and how can they be adapted for synthesizing the target compound?
- Methodological Answer : The synthesis of pyrrolo[3,4-b]pyrazine derivatives often involves reductive lactamization of intermediates derived from α-amino acids. For example, intermediates like N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids can be cyclized under reductive conditions to form the pyrrolopyrazine core . Adaptation for the target compound would require coupling the hexanamide-imidazole moiety to the pyrrolo[3,4-b]pyrazine core via a 6-yl linkage. Key steps include:
- Step 1 : Synthesis of the pyrrolo[3,4-b]pyrazine core using reductive lactamization.
- Step 2 : Functionalization at the 6-position with a hexanamide spacer.
- Step 3 : Conjugation to the 1H-imidazol-2-yl group via amide bond formation.
- Critical Parameters : Solvent selection (e.g., DMF for lactamization), temperature control (80–100°C for cyclization), and stoichiometric ratios (1:1.2 for coupling reactions).
Q. How can the structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- X-ray Crystallography : Resolve the crystal structure to confirm bond angles and spatial arrangement, as demonstrated for related imidazole-pyrazine hybrids .
- NMR Analysis : Compare chemical shifts for diagnostic protons (e.g., pyrrolo NH at δ 10–12 ppm, imidazole protons at δ 7–8 ppm).
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
- Data Cross-Validation : Align experimental results with computational models (e.g., DFT-based NMR predictions) .
Advanced Research Questions
Q. What computational strategies are effective for optimizing reaction conditions for pyrrolo[3,4-b]pyrazine-based compounds?
- Methodological Answer : Integrate quantum chemical calculations and machine learning (ML):
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .
- ML-Driven Optimization : Train models on historical reaction data (e.g., yields, solvents, catalysts) to predict optimal conditions. For example, Bayesian optimization can reduce trial runs by 40–60% .
- Case Study : ICReDD’s hybrid approach combines computational screening (e.g., identifying nucleophilic sites on the imidazole ring) with experimental validation .
Q. How can contradictory solubility data for pyrrolo[3,4-b]pyrazine derivatives be resolved?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically evaluate variables:
- Factors to Test : pH (4–10), solvent polarity (log P), temperature (25–60°C), and ionic strength.
- Statistical Analysis : Use a Central Composite Design (CCD) to identify interactions between variables. For example, solubility in DMSO-water mixtures peaks at 70% DMSO (v/v) due to balanced polar/aprotic interactions .
- Validation : Cross-check with Hansen solubility parameters (HSPs) and molecular dynamics simulations .
Q. What strategies are effective for evaluating the compound’s biological activity while minimizing false positives?
- Methodological Answer : Implement orthogonal assays and mechanistic studies:
- Primary Screening : Use high-throughput enzymatic assays (e.g., kinase inhibition) at 10 µM concentration.
- Secondary Validation : Conduct cell-based assays (e.g., cytotoxicity in HEK293 cells) with dose-response curves (IC₅₀ determination).
- Mechanistic Probes : Employ fluorescence polarization or SPR to confirm target binding. For example, imidazole-containing analogs show selective binding to ATP pockets in kinases .
- False-Positive Controls : Include counter-screens against redox-sensitive targets (e.g., glutathione) to rule out nonspecific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
